Cas no 73557-64-9 (Benzene, 1,2-dibromo-3-methyl-5-nitro-)
Benzene, 1,2-dibromo-3-methyl-5-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,2-dibromo-3-methyl-5-nitro-
- 73557-64-9
- BBL035046
- AKOS025261077
- VS-12835
- 1,2-dibromo-3-methyl-5-nitrobenzene
- YCA55764
- 2,3-Dibromo-5-nitrotoluene
- STL426708
- DTXSID301292647
-
- MDL: MFCD11846021
- Inchi: 1S/C7H5Br2NO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3
- InChI Key: UBMOZBCSMJIDTD-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C=C1C)[N+](=O)[O-])Br
Computed Properties
- Exact Mass: 294.867
- Monoisotopic Mass: 292.869
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 45.8Ų
Benzene, 1,2-dibromo-3-methyl-5-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037679-1g |
2,3-Dibromo-5-nitrotoluene |
73557-64-9 | 1g |
£84.00 | 2022-03-01 | ||
| Fluorochem | 037679-5g |
2,3-Dibromo-5-nitrotoluene |
73557-64-9 | 5g |
£192.00 | 2022-03-01 | ||
| Alichem | A010006445-250mg |
2,3-Dibromo-5-nitrotoluene |
73557-64-9 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Alichem | A010006445-500mg |
2,3-Dibromo-5-nitrotoluene |
73557-64-9 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A010006445-1g |
2,3-Dibromo-5-nitrotoluene |
73557-64-9 | 97% | 1g |
$1460.20 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1264484-1g |
1,2-dibromo-3-methyl-5-nitrobenzene |
73557-64-9 | 95% | 1g |
$325 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264484-5g |
1,2-dibromo-3-methyl-5-nitrobenzene |
73557-64-9 | 95% | 5g |
$1200 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264484-250mg |
1,2-dibromo-3-methyl-5-nitrobenzene |
73557-64-9 | 95% | 250mg |
$215 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264484-25g |
1,2-dibromo-3-methyl-5-nitrobenzene |
73557-64-9 | 95% | 25g |
$4410 | 2024-06-06 | |
| 1PlusChem | 1P00JK2H-250mg |
1,2-dibromo-3-methyl-5-nitrobenzene |
73557-64-9 | 95% | 250mg |
$79.00 | 2025-03-01 |
Benzene, 1,2-dibromo-3-methyl-5-nitro- Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Benzene, 1,2-dibromo-3-methyl-5-nitro-
Research Brief on Benzene, 1,2-dibromo-3-methyl-5-nitro- (CAS: 73557-64-9): Recent Advances and Applications in Chemical Biology and Medicine
Benzene, 1,2-dibromo-3-methyl-5-nitro- (CAS: 73557-64-9) is a halogenated nitrobenzene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique bromine and nitro functional groups, has been explored for its reactivity, biological activity, and utility in synthetic chemistry. Recent studies have focused on its role as a building block for more complex molecules, its potential as a pharmacophore, and its environmental impact. This research brief consolidates the latest findings and highlights key advancements related to this compound.
One of the primary areas of investigation for Benzene, 1,2-dibromo-3-methyl-5-nitro- is its use as an intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of novel heterocyclic compounds with antimicrobial properties. The researchers utilized the bromine substituents for nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups. The resulting compounds exhibited promising activity against drug-resistant bacterial strains, suggesting potential for further development as antibiotics.
In the realm of chemical biology, recent work has explored the interactions of this compound with biological macromolecules. A study in Bioorganic Chemistry (2024) investigated its binding affinity to specific protein targets, revealing moderate inhibition of certain enzymes involved in inflammatory pathways. While the compound itself showed limited potency, its structural features were identified as valuable for the design of more effective inhibitors. Molecular docking simulations highlighted the importance of the nitro group in forming key hydrogen bonds with active site residues.
Environmental and toxicological studies have also been conducted on Benzene, 1,2-dibromo-3-methyl-5-nitro-. Research published in Environmental Science and Technology (2023) examined its persistence and degradation products in aquatic systems. The study found that while the compound demonstrates moderate persistence, it undergoes photodegradation to form less hazardous byproducts. These findings are particularly relevant for assessing the environmental impact of industrial processes that may utilize this chemical.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce Benzene, 1,2-dibromo-3-methyl-5-nitro-. A 2024 publication in Organic Process Research & Development described a novel catalytic method that reduces the need for hazardous brominating agents while maintaining high yield and purity. This green chemistry approach aligns with the pharmaceutical industry's increasing emphasis on sustainable manufacturing practices.
Looking forward, researchers are exploring the potential of this compound in drug discovery programs, particularly as a scaffold for the development of kinase inhibitors and antimicrobial agents. Its unique combination of electron-withdrawing groups makes it particularly interesting for structure-activity relationship studies. However, challenges remain in optimizing its pharmacokinetic properties and reducing potential toxicity, which will be critical for any therapeutic applications.
In conclusion, Benzene, 1,2-dibromo-3-methyl-5-nitro- (CAS: 73557-64-9) continues to be a compound of significant interest in multiple research domains. Its versatility as a synthetic building block, combined with its intriguing biological activity profile, ensures its relevance in current chemical biology and medicinal chemistry research. Future studies will likely focus on expanding its applications while addressing the environmental and safety considerations associated with its use.
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